molecular formula C13H7ClFNO4 B6404288 2-(3-Chloro-4-fluorophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261970-50-6

2-(3-Chloro-4-fluorophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6404288
CAS RN: 1261970-50-6
M. Wt: 295.65 g/mol
InChI Key: HULVNVVMASZWAT-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-4-nitrobenzoic acid, commonly referred to as CFNPA, is an organic compound composed of a phenyl group attached to a nitrobenzoic acid group. It is widely used in the scientific community for a variety of purposes, including in organic synthesis, biochemistry, and drug development.

Scientific Research Applications

CFNPA is widely used in the scientific community for a variety of purposes. It is commonly used in organic synthesis as a precursor to other compounds, such as dyes and pharmaceuticals. It is also used in biochemistry research to study the structure and function of proteins, as well as in drug development to study the effects of various compounds on the body.

Mechanism of Action

The mechanism of action of CFNPA is not completely understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. Specifically, CFNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, CFNPA can reduce inflammation and pain.
Biochemical and Physiological Effects
CFNPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving effects, it has also been shown to have antioxidant, anti-cancer, and anti-microbial properties. It has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CFNPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle and store. However, CFNPA has some limitations as well. It is insoluble in water, and its solubility in organic solvents is limited. Additionally, it is not very soluble in biological systems, making it difficult to use in experiments involving living cells.

Future Directions

CFNPA has a wide range of potential future applications. Its anti-inflammatory and pain-relieving properties could be exploited for the development of new drugs for the treatment of chronic pain and inflammation. Its antioxidant, anti-cancer, and anti-microbial properties could be used to develop new drugs for the treatment of various diseases. Additionally, its neuroprotective effects could be explored for the development of treatments for neurodegenerative diseases. Finally, its low toxicity and solubility could be exploited for the development of new drug delivery systems.

Synthesis Methods

CFNPA is typically synthesized through a two-step process using 3-chloro-4-fluorophenol and nitric acid as starting materials. The first step involves the formation of a diazonium salt through the reaction of the phenol with nitric acid. The second step involves the reaction of the diazonium salt with a nitrite to form the desired nitrobenzoic acid. The overall reaction is shown below:
3-Chloro-4-fluorophenol + Nitric acid → Diazonium salt + Water
Diazonium salt + Nitrite → 2-(3-Chloro-4-fluorophenyl)-4-nitrobenzoic acid

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-11-5-7(1-4-12(11)15)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULVNVVMASZWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690557
Record name 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-50-6
Record name 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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